molecular formula C20H28N4O8 B12098164 Fumaryldiketopiperazine CAS No. 294659-59-9

Fumaryldiketopiperazine

Cat. No.: B12098164
CAS No.: 294659-59-9
M. Wt: 452.5 g/mol
InChI Key: BBNKIRVUCQNAQR-FIFLTTCUSA-N
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Description

Fumaryldiketopiperazine is a cyclic dimer of two peptide-bonded amino acid molecules. It is a pharmaceutical excipient used in the Technosphere inhalation system, which delivers drugs to the deep lung. This compound has been used to administer insulin and glucagon-like peptide-1 via inhalation in clinical studies .

Preparation Methods

Fumaryldiketopiperazine can be synthesized through various methods. One common method involves the spray drying technique, where the compound is used as a carrier for the pulmonary delivery of insulin. The insulin-loaded this compound microspheres are prepared by spray drying, and their physicochemical properties, such as drug loading, particle size, flowability, moisture content, morphology, and crystalline state, are further investigated .

Chemical Reactions Analysis

Fumaryldiketopiperazine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include various oxidizing and reducing agents, as well as different solvents and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

Fumaryldiketopiperazine exerts its effects by self-assembling into microspheres, entrapping the drug (e.g., insulin) within the particles. Upon reaching the alveolar zone of the lung, the Technosphere particles rapidly dissolve in the pH-neutral environment, releasing the drug for absorption into the systemic circulation .

Comparison with Similar Compounds

Fumaryldiketopiperazine is part of the diketopiperazine class of compounds, which are cyclic peptides containing two amide linkages. Similar compounds include 2,3-diketopiperazine, 2,5-diketopiperazine, and 2,6-diketopiperazine. These compounds differ in the locations of the carbonyl groups and have various biological activities, such as antimicrobial, antifungal, antiviral, and antitumor properties . This compound is unique in its application as a carrier for pulmonary drug delivery, particularly in the Technosphere inhalation system .

Properties

CAS No.

294659-59-9

Molecular Formula

C20H28N4O8

Molecular Weight

452.5 g/mol

IUPAC Name

(E)-4-[4-[5-[4-[[(E)-3-carboxyprop-2-enoyl]amino]butyl]-3,6-dioxopiperazin-2-yl]butylamino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C20H28N4O8/c25-15(7-9-17(27)28)21-11-3-1-5-13-19(31)24-14(20(32)23-13)6-2-4-12-22-16(26)8-10-18(29)30/h7-10,13-14H,1-6,11-12H2,(H,21,25)(H,22,26)(H,23,32)(H,24,31)(H,27,28)(H,29,30)/b9-7+,10-8+

InChI Key

BBNKIRVUCQNAQR-FIFLTTCUSA-N

Isomeric SMILES

C(CC1NC(=O)C(NC1=O)CCCCNC(=O)/C=C/C(=O)O)CCNC(=O)/C=C/C(=O)O

Canonical SMILES

C(CCNC(=O)C=CC(=O)O)CC1C(=O)NC(C(=O)N1)CCCCNC(=O)C=CC(=O)O

Origin of Product

United States

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